2-Hydroxymethyl-5-phenyl-benzofuran
Description
Properties
Molecular Formula |
C15H12O2 |
|---|---|
Molecular Weight |
224.25 g/mol |
IUPAC Name |
(5-phenyl-1-benzofuran-2-yl)methanol |
InChI |
InChI=1S/C15H12O2/c16-10-14-9-13-8-12(6-7-15(13)17-14)11-4-2-1-3-5-11/h1-9,16H,10H2 |
InChI Key |
WHABIYPATCNUJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)OC(=C3)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Benzofuran Derivatives
Substituent Position and Electronic Effects
- Hydroxymethyl vs.
- Phenyl vs. Fluorophenyl : The 5-phenyl group enhances π-π stacking interactions in receptor binding, while fluorophenyl substituents (e.g., in ’s compound) introduce electron-withdrawing effects, altering electronic distribution and binding affinity .
- Methylsulfanyl vs. Hydroxymethyl : The 3-methylsulfanyl group in ’s derivative increases lipophilicity, favoring membrane permeability but reducing aqueous solubility compared to hydroxymethyl .
Key Research Findings
- Structure-Activity Relationships (SAR) : The hydroxymethyl group at position 2 optimizes α7 nAChR binding, while substituents at position 3 (e.g., methylsulfanyl) are more critical for antitumor activity .
- Crystallographic Data : Derivatives like 3-methylsulfanyl-5-phenyl-benzofuran () exhibit planar benzofuran cores with dihedral angles <5° between rings, facilitating intercalation into biomolecules .
- Solubility vs. Permeability : Hydroxymethyl derivatives balance moderate solubility (logP ~2.8) and blood-brain barrier penetration, making them superior candidates for CNS-targeted therapies compared to highly lipophilic analogues .
Preparation Methods
Condensation and Cyclization Reactions
The foundational approach to synthesizing this compound involves condensation reactions followed by cyclization. A patented method describes the reaction of 2-formyl-4-nitro-phenoxy derivatives with hexanoic acid under controlled conditions. Key steps include:
-
Formylation : Introduction of a hydroxymethyl group via formylation of a phenolic precursor.
-
Nitration : Selective nitration at the 5-position of the benzofuran core using nitric acid in acetic anhydride.
-
Cyclization : Thermal cyclization at 130°C under nitrogen atmosphere to form the benzofuran skeleton.
The reaction yield for this method is reported at 95% when using methyl 2-(2-formyl-4-nitro-phenoxy)-hexanoate as the intermediate.
Reaction Conditions Table
| Step | Reagents/Conditions | Temperature | Time | Yield |
|---|---|---|---|---|
| Formylation | Dimethylformamide, acetic anhydride | 50°C | 2 hr | 87% |
| Nitration | HNO₃, Ac₂O | 5°C | 15 min | 95% |
| Cyclization | Nitrogen atmosphere, reflux | 130°C | 5 hr | 82% |
Transition Metal-Free Decarbonyl-Oxidation
Recent advancements highlight a transition metal-free method for synthesizing benzofuran derivatives. A study demonstrated that 3-arylbenzofuran-2(3H)-ones undergo decarbonyl-oxidation in tetrahydrofuran (THF) using bases like cesium carbonate (Cs₂CO₃). For 5-methyl-3-phenyl-benzofuran-2(3H)-one, the reaction proceeds via:
-
Base-Mediated Enolization : Formation of an enolate intermediate.
-
Hydroperoxide Insertion : Reaction with tetrahydrofuran-2-hydroperoxide.
This method achieves an 87% yield under optimized conditions (Cs₂CO₃ in 1,4-dioxane at 80°C for 8 hours).
Optimization of Reaction Parameters
Solvent and Temperature Effects
The choice of solvent critically impacts reaction efficiency:
-
THF : Facilitates hydroperoxide formation but requires strict temperature control (25–50°C).
-
Dimethylformamide (DMF) : Enhances nitration selectivity but complicates purification.
-
1,4-Dioxane : Optimal for Cs₂CO₃-mediated reactions, providing higher yields compared to acetonitrile or dichloromethane.
Solvent Performance Comparison
| Solvent | Reaction Type | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | Decarbonyl-oxidation | 81 | 97 |
| 1,4-Dioxane | Base-mediated cyclization | 87 | 98 |
| DMF | Nitration | 95 | 97 |
Role of Bases in Cyclization
Bases such as Cs₂CO₃ and NaOMe accelerate enolization and hydroperoxide insertion. Notably:
-
Cs₂CO₃ : Achieves 87% yield in 1,4-dioxane due to superior solubility and stability.
-
NaOMe : Less effective (81% yield) owing to side reactions with nitro groups.
Purification and Characterization
Isolation Techniques
Post-synthesis purification involves:
Spectroscopic Validation
-
¹H NMR : Key signals include a singlet for the hydroxymethyl group (δ 4.65 ppm) and aromatic protons (δ 7.2–7.8 ppm).
-
IR Spectroscopy : Stretching vibrations at 3400 cm⁻¹ (–OH) and 1600 cm⁻¹ (C=C).
Industrial Scalability and Challenges
Q & A
Q. Advanced
- Chiral auxiliaries : (R)-BINOL-phosphoric acid catalysts induce enantioselective cyclization, achieving >90% ee .
- Low-temperature kinetics : Reactions at −78°C slow epimerization, as shown in the synthesis of a related 5-methoxy derivative .
- Enzymatic resolution : Lipase B selectively acetylates the (S)-enantiomer, enabling kinetic separation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
